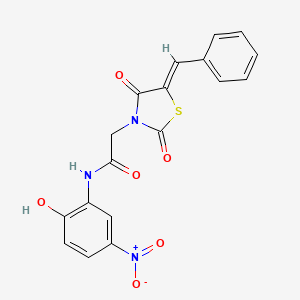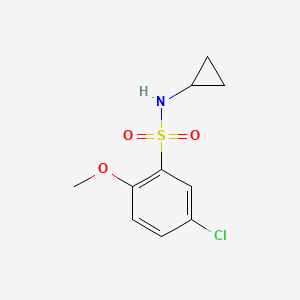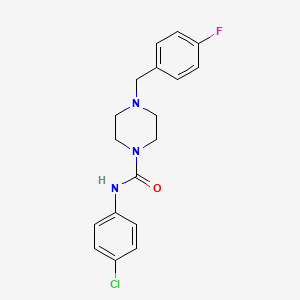![molecular formula C14H16Cl2N2O4 B5370447 methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)
methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate, also known as DCMMA, is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor of a protein called glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate inhibits GSK-3β by binding to its ATP-binding site, which prevents the phosphorylation of its substrate proteins. This leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound also inhibits the inflammatory response by suppressing the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cell and animal models. It has been shown to increase cell viability, reduce apoptosis, and promote cell proliferation and differentiation. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target protein. It is also highly specific for GSK-3β and does not inhibit other kinases. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate. One area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another area of research is the investigation of the role of GSK-3β in various diseases and the development of new therapies based on GSK-3β inhibition. Additionally, the use of this compound in combination with other drugs or therapies could lead to new treatment options for various diseases.
合成法
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate can be synthesized using a simple two-step reaction. The first step involves the reaction of 3,4-dichloroaniline with morpholine to form 2-(3,4-dichlorophenyl)morpholine. The second step involves the reaction of 2-(3,4-dichlorophenyl)morpholine with methyl chloroacetate and triethylamine to form this compound. The overall yield of this synthesis method is around 60%.
科学的研究の応用
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate has been extensively used in scientific research as a GSK-3β inhibitor. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects in various cell and animal models. This compound has also been used to study the role of GSK-3β in various diseases such as Alzheimer's disease, diabetes, and cancer. Additionally, this compound has been used as a tool to study the downstream signaling pathways of GSK-3β.
特性
IUPAC Name |
methyl 2-[[2-(3,4-dichlorophenyl)morpholine-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-21-13(19)7-17-14(20)18-4-5-22-12(8-18)9-2-3-10(15)11(16)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISVTRYOCOANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)

![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)

![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5370400.png)
![2-[cyclohexyl(methyl)amino]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]nicotinamide](/img/structure/B5370406.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5370418.png)


![2-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5370457.png)
